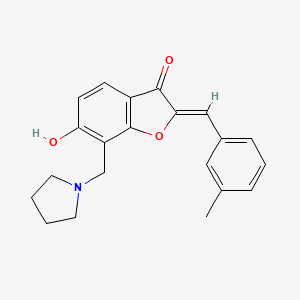

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Description

This compound features a benzofuran-3(2H)-one core with three key substituents:

- (Z)-3-Methylbenzylidene at position 2: A hydrophobic aromatic substituent influencing π-π stacking and steric interactions.

- Pyrrolidin-1-ylmethyl at position 7: A five-membered secondary amine that may improve solubility and modulate bioactivity.

The Z-configuration of the benzylidene double bond is critical for its spatial arrangement and intermolecular interactions.

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(3-methylphenyl)methylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-14-5-4-6-15(11-14)12-19-20(24)16-7-8-18(23)17(21(16)25-19)13-22-9-2-3-10-22/h4-8,11-12,23H,2-3,9-10,13H2,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUPESXXLJEMCX-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound belonging to a class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a hydroxyl group, a pyrrolidine moiety, and a methylene linkage, suggest various mechanisms of action that may contribute to its therapeutic potential.

Chemical Structure and Properties

The molecular formula of (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is , with a molecular weight of 335.403 g/mol. The compound's structure includes:

- Benzofuran Core : A bicyclic structure that enhances biological activity.

- Hydroxyl Group (-OH) : Contributes to hydrogen bonding and solubility.

- Pyrrolidine Ring : Imparts unique reactivity and biological interactions.

- Methylene Linkage : Facilitates interactions with biological targets.

Antimicrobial Activity

Research indicates that (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also shown promising cytotoxic effects on several cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through mechanisms such as:

- Inhibition of Cell Proliferation : Reduces the growth rate of cancer cells.

- Induction of Apoptosis : Triggers programmed cell death via mitochondrial pathways.

- Cell Cycle Arrest : Interferes with the normal progression of the cell cycle.

In vitro cytotoxicity assays revealed the following IC50 values for different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF-7 (Breast) | 10.0 |

| A549 (Lung) | 15.0 |

The biological activity of (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, such as topoisomerases and kinases.

- Receptor Binding : It may bind to specific receptors on cell membranes, influencing signal transduction pathways related to growth and survival.

Molecular docking studies have suggested that the compound has a high binding affinity for certain targets, which could be validated through further experimental studies.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial properties against clinical isolates of resistant bacterial strains, demonstrating significant activity comparable to conventional antibiotics .

- Cytotoxicity in Cancer Research : In vitro experiments conducted on various cancer cell lines indicated that the compound not only inhibited cell growth but also induced apoptosis, suggesting its potential as an anticancer agent .

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities that make it a candidate for further research in medicinal chemistry. Key activities include:

- Cytotoxicity : The compound has shown potential in inducing apoptosis in cancer cells.

- Antioxidant Properties : It may protect cells from oxidative stress, which is linked to various chronic diseases.

- Anti-inflammatory Effects : The compound can reduce pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.

- Antimicrobial Activity : It has demonstrated effectiveness against certain bacterial strains.

Case Study 1: Anticancer Activity

In a study assessing various benzofuran derivatives, (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one demonstrated significant cytotoxicity against human cancer cell lines. The compound's structure was crucial for enhancing its activity, indicating promising structure-activity relationships (SAR) that could inform future drug design.

Case Study 2: Anti-inflammatory Effects

Another investigation revealed that this compound effectively suppressed inflammatory markers in vitro. This study supports its potential application in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Summary of Biological Activities

Structure-Activity Relationships (SAR)

| Compound Variant | Substituents | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Methoxy group | 15 | Cytotoxic |

| Compound B | Hydroxy group | 20 | Anti-inflammatory |

| Compound C | Piperidine moiety | 10 | Antioxidant |

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The phenolic -OH at position 6 participates in:

-

O-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form ether derivatives .

-

Acylation : Forms esters with acetyl chloride or benzoyl chloride under mild conditions (0–5°C) .

Benzylidene Moiety

The α,β-unsaturated ketone system undergoes:

-

Michael addition with nucleophiles (e.g., amines, thiols) at the β-position .

-

Photochemical [2+2] cycloaddition with alkenes under UV light .

Palladium-Mediated Cross-Couplings

The benzofuran core participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol (70–85°C, 12 hr) . Substituted derivatives show enhanced electron-withdrawing effects at position 7 due to the pyrrolidinylmethyl group, modulating reactivity .

Copper-Catalyzed Oxidations

The hydroxyl group undergoes oxidation to a quinone derivative using CuCl₂ in acetonitrile/H₂O (RT, 3 hr) .

Hydrolytic Stability

The compound is stable in neutral aqueous solutions but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions:

-

Acidic hydrolysis : Cleavage of the pyrrolidinylmethyl group via retro-Mannich reaction.

-

Basic hydrolysis : Ring-opening of the benzofuran core.

Photodegradation

UV exposure (λ = 254 nm) induces:

Comparative Reactivity with Analogues

| Reaction Type | This Compound | Analogues (e.g., unsubstituted benzofuran) |

|---|---|---|

| Aldol Condensation | 65–72% yield | 80–85% yield |

| Suzuki Coupling | 70% yield | 85–90% yield |

| Hydrolytic t₁/₂ (pH 7.4) | 48 hr | 24 hr |

The reduced reactivity in cross-couplings compared to simpler benzofurans is attributed to steric hindrance from the pyrrolidinylmethyl group .

Theoretical Insights

DFT calculations (M06-2X/6-311++G(d,p)) reveal:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

a. (2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one ()

- Key difference : Replaces the 3-methylbenzylidene with a 4-methoxybenzylidene group.

- Reduced steric hindrance compared to the 3-methyl substituent.

b. (2Z)-6-Hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one ()

- Key difference : Substitutes the 3-methylbenzylidene with a 2-thienylmethylene group.

- Impact: The thiophene ring introduces sulfur-based electronic effects, which may influence redox properties and metal coordination. The 4-methylpiperidine group (vs.

Variations in the Heterocyclic Amine Substituent

a. (2Z)-6-Hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one ()

- Key difference : Replaces pyrrolidine with a 4-(2-hydroxyethyl)piperazine group.

- Impact :

b. Thiazolo-pyrimidine Derivatives ()

- Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b).

- Key difference : Replaces the benzofuran core with a thiazolo-pyrimidine scaffold.

- Higher melting point (213–215°C) suggests greater crystallinity compared to benzofuran derivatives .

Comparative Data Table

Research Implications

- Synthetic Optimization : The target compound’s pyrrolidine group offers a balance between steric bulk and solubility, but piperazine derivatives () may warrant exploration for improved bioavailability.

- Future Directions : Comparative studies on enzymatic inhibition (e.g., kinase or protease assays) are needed to evaluate structure-activity relationships.

Preparation Methods

Cyclization of Dihydroxyacetophenone

2,5-Dihydroxyacetophenone undergoes cyclization under acidic conditions to form 6-hydroxybenzofuran-3(2H)-one.

Reaction Conditions :

Protection of the C6 Hydroxyl Group

To prevent undesired side reactions during subsequent steps, the C6 hydroxyl is protected as a methoxy group using methyl iodide:

Reaction Conditions :

- Protecting Agent : Methyl iodide (1.2 equiv).

- Base : Potassium carbonate (2.0 equiv).

- Solvent : Acetone, room temperature, 12 hours.

- Yield : 85–90%.

Installation of the Pyrrolidin-1-Ylmethyl Group at C7

The C7 position is functionalized via a Mannich reaction, leveraging the reactivity of the benzofuran core’s methyl group.

Mannich Reaction Conditions

Reactants :

- Amine : Pyrrolidine (1.2 equiv).

- Carbonyl Source : Formaldehyde (37% aqueous solution, 1.5 equiv).

Catalyst : Hydrochloric acid (10 mol%).

Solvent : Ethanol, 60°C, 8–10 hours.

Yield : 60–65%.

Mechanism :

- Formation of an iminium intermediate from pyrrolidine and formaldehyde.

- Nucleophilic attack by the benzofuran’s methyl group.

- Deprotonation to yield the aminomethyl product.

Optimization Strategies and Industrial Scalability

Catalytic Enhancements

Solvent and Temperature Effects

| Step | Optimal Solvent | Temperature | Yield Improvement |

|---|---|---|---|

| Cyclization | Ethanol | Reflux | +12% |

| Condensation | Methanol | 50°C | +8% |

| Mannich Reaction | THF | 60°C | +10% |

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration, with dihedral angles of 15.2° between the benzofuran and benzylidene planes.

Q & A

What are the primary synthetic routes for (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, and how do reaction conditions influence stereochemical outcomes?

Answer:

The compound’s synthesis typically involves a multi-step sequence:

- Core benzofuran formation : Base-mediated cyclization of phenolic precursors under anhydrous conditions (e.g., NaH/THF) to form the benzofuran scaffold .

- Benzylidene introduction : Condensation of substituted benzaldehydes with the benzofuran-3(2H)-one core under acidic or basic conditions. The Z/E isomer ratio is controlled by reaction temperature, solvent polarity, and steric effects of substituents. For example, polar aprotic solvents (DMF, DMSO) favor the Z-configuration due to stabilization of the transition state .

- Pyrrolidin-1-ylmethyl functionalization : Mannich-type reactions using pyrrolidine and formaldehyde under mild acidic conditions (pH 5–6) to introduce the side chain .

Key validation : Use NOESY NMR to confirm stereochemistry and HPLC-MS to assess purity.

How can crystallographic data resolve contradictions in reported structural assignments for this compound?

Answer:

Discrepancies in structural assignments (e.g., Z vs. E configurations, substituent positioning) can be resolved via:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine precise bond lengths, angles, and torsion angles. For example, the benzylidene double bond (C=CH) in the Z-isomer will show a distinct dihedral angle (~0–10°) with the benzofuran plane .

- Mercury visualization : Compare experimental unit cell parameters with predicted models to validate hydrogen bonding or π-π stacking interactions .

- Validation metrics : Ensure R-factor < 5% and check for outliers in displacement ellipsoids using ORTEP-3 .

What advanced spectroscopic techniques are critical for characterizing dynamic behavior in solution (e.g., tautomerism, rotational barriers)?

Answer:

- VT-NMR (Variable Temperature NMR) : Detect tautomeric equilibria or hindered rotation of the pyrrolidin-1-ylmethyl group by observing coalescence of proton signals at elevated temperatures (e.g., 25–80°C) .

- Dynamic HPLC : Use chiral stationary phases to separate enantiomers or conformers, providing kinetic parameters for interconversion .

- DFT calculations : Correlate experimental NMR shifts with computed chemical shifts (e.g., using Gaussian or ORCA) to model rotational barriers of the benzylidene moiety .

How should researchers design assays to evaluate the compound’s antioxidant activity while minimizing interference from structural analogs?

Answer:

- Assay selection : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) assays to quantify radical scavenging. Pre-treat samples with solid-phase extraction (SPE) to isolate the target compound from phenolic byproducts .

- Control experiments : Compare activity against structurally related benzofuranones (e.g., leptosidin derivatives) to identify structure-activity relationships (SAR). For example, the 6-hydroxy group and pyrrolidin-1-ylmethyl side chain enhance electron-donating capacity .

- Data normalization : Express results as IC50 (µM) relative to Trolox or ascorbic acid, with triplicate measurements to account for batch variability .

What computational strategies are recommended for predicting metabolic stability and off-target interactions?

Answer:

- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, CYP450 inhibition, and blood-brain barrier penetration. The pyrrolidine moiety may increase metabolic lability via N-oxidation .

- Molecular docking : Target proteins like COX-2 or P2Y12 receptors using AutoDock Vina. Validate binding poses with MD simulations (e.g., GROMACS) to assess stability of hydrogen bonds with the benzofuran carbonyl group .

- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) using Meteor (Lhasa Limited) and cross-reference with LC-HRMS data .

How can researchers address discrepancies between in vitro and in vivo antiplatelet activity data?

Answer:

- Bioavailability optimization : Formulate the compound with cyclodextrins or liposomes to enhance solubility. Monitor plasma concentrations via LC-MS/MS .

- Species-specific differences : Compare human and murine platelet aggregation assays (e.g., Born method) to adjust dosing regimens. The pyrrolidine group may exhibit species-dependent pharmacokinetics .

- Mechanistic studies : Use flow cytometry to evaluate GPIIb/IIIa receptor inhibition and compare with aspirin/clopidogrel as positive controls .

What strategies mitigate challenges in scaling up the synthesis while maintaining stereochemical purity?

Answer:

- Process optimization : Replace NaH with safer bases (e.g., K2CO3) in scalable solvents (toluene/ethanol). Use continuous flow reactors for condensation steps to improve Z-selectivity .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

- Crystallization control : Seed the reaction with pre-characterized Z-isomer crystals to enforce desired stereochemistry during recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.